(3S,6S,Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetraazacyclododecane-2,5,8,11-tetraone
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Overview
Description
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for its ability to selectively induce chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin is a lactam and has potent chlorosis activity on a variety of weeds while not affecting certain crops like soybean and corn .
Preparation Methods
Tentoxin can be synthesized through solid-phase peptide synthesis (SPPS) of its linear precursors followed by solution-phase cyclization . The preparation of protoplasts from Alternaria alternata, suitable for many purposes, involves the use of a mixture of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation "novozym" . This method is applicable to the generation of further libraries that have the tentoxin scaffold structure, as well as other structures containing N-alkylated didehydroamino acids .
Chemical Reactions Analysis
Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include targeted gene mutagenesis and chemotype analyses . Tentoxin acts as a virulence factor and is correlated with chlorosis development during the second phase of infection . The major products formed from these reactions include tentoxin analogues, which are used for mechanistic investigations .
Scientific Research Applications
Tentoxin has several scientific research applications, including its use as a potential natural herbicide due to its selective chlorosis-inducing properties . It is also used as a scaffold for drug discovery, with the synthesis of cyclotetrapeptides analogues of tentoxin being achieved in good yield by solid-phase peptide synthesis . Tentoxin analogues are evaluated as herbicides and tools for mechanistic investigations . Additionally, tentoxin is involved in the biosynthesis of phytotoxic substances and has been studied for its role in the development of herbicidal analogues .
Mechanism of Action
Tentoxin exerts its effects by selectively inducing chlorosis in several germinating seedling plants . Studies with isolated chloroplasts showed that its mode of action is similar to bipyridiniums, diverting electrons from photosystem I to become reduced to a reactive radical that subsequently generates superoxide radical, resulting in a cascade of destructive oxidative processes . Investigations into this toxin’s mechanism suggest several enzyme target sites for the development of herbicidal analogues .
Comparison with Similar Compounds
Tentoxin is compared with other similar compounds such as alternariol, alternariol monomethyl ether, and tenuazonic acid . These compounds also have cytotoxic properties and are used in various scientific research applications. Tentoxin’s uniqueness lies in its selective chlorosis-inducing properties and its potential as a natural herbicide . Comparative activities suggest that it is possible to separate inhibitory and activating effects using tentoxin analogues, showing some evidence for the existence of two binding sites with different affinity constants .
Properties
Molecular Formula |
C22H30N4O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3S,6S)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/t15-,17-/m0/s1 |
InChI Key |
SIIRBDOFKDACOK-RDJZCZTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |
Origin of Product |
United States |
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